1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate 1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17264864
InChI: InChI=1S/C12H10F2N2O2/c1-7(10-3-2-9(13)4-11(10)14)18-12(17)8-5-15-16-6-8/h2-7H,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H10F2N2O2
Molecular Weight: 252.22 g/mol

1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC17264864

Molecular Formula: C12H10F2N2O2

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C12H10F2N2O2
Molecular Weight 252.22 g/mol
IUPAC Name 1-(2,4-difluorophenyl)ethyl 1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H10F2N2O2/c1-7(10-3-2-9(13)4-11(10)14)18-12(17)8-5-15-16-6-8/h2-7H,1H3,(H,15,16)
Standard InChI Key GNBGTEWALSMUSR-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=C(C=C1)F)F)OC(=O)C2=CNN=C2

Introduction

Structural and Physicochemical Properties

The compound’s structure features a pyrazole ring substituted at the 1-position with a 2,4-difluorophenyl ethyl group and at the 4-position with a carboxylate ester. This arrangement confers unique electronic and steric properties:

PropertyValue
Molecular FormulaC₁₂H₁₀F₂N₂O₂
Molecular Weight252.22 g/mol
CAS NumberNot publicly disclosed
StabilityEnhanced by fluorination

The difluorophenyl group increases lipophilicity (logP ≈ 2.8 predicted), improving membrane permeability compared to non-fluorinated analogs. X-ray crystallography of related compounds confirms the planar pyrazole ring and orthogonal orientation of the difluorophenyl group, minimizing steric clashes .

Synthetic Methodologies

Conventional Synthesis

The primary route involves cyclocondensation of 2,4-difluorobenzaldehyde with ethyl acetoacetate in ethanol under reflux, followed by hydrazine hydrate treatment. Key steps include:

  • Knoevenagel condensation: Forms α,β-unsaturated ketone intermediate.

  • Cyclization: Hydrazine induces pyrazole ring formation at 80–100°C.

  • Esterification: In situ reaction with ethyl chloroformate yields the final product.

Typical yields range from 65–78%, with purity >95% after recrystallization from ethanol/water mixtures.

Ultrasound-Assisted Synthesis

Adapting methods from analogous pyrazoles , ultrasound irradiation (20–40 kHz) reduces reaction time from hours to 10–12 minutes:

ParameterConventionalUltrasound
Time6–8 h12 min
Yield65–78%85–92%
Energy ConsumptionHighReduced 70%

This method improves regioselectivity due to enhanced mass transfer and cavitation effects .

Chemical Reactivity and Modifications

The compound undergoes three primary reaction types:

  • Ester Hydrolysis:
    C12H10F2N2O2+H2OC10H6F2N2O2+C2H5OH\text{C}_{12}\text{H}_{10}\text{F}_2\text{N}_2\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{C}_{10}\text{H}_6\text{F}_2\text{N}_2\text{O}_2 + \text{C}_2\text{H}_5\text{OH}
    Produces 1-(2,4-difluorophenyl)ethyl 1H-pyrazole-4-carboxylic acid under acidic conditions .

  • N-Alkylation:
    Reacts with alkyl halides (R-X) at the pyrazole N2 position, enabling side chain diversification .

  • Electrophilic Aromatic Substitution:
    Fluorine atoms direct incoming electrophiles to the phenyl ring’s 3- and 5-positions, though reactivity is modest due to electron withdrawal.

Biological Activity and Mechanisms

While direct studies on this compound remain limited, structurally related pyrazoles exhibit:

Antimicrobial Effects

Analogous difluorophenyl pyrazoles inhibit Staphylococcus aureus (MIC = 8–16 μg/mL) and Candida albicans (MIC = 32 μg/mL) by disrupting membrane integrity.

Anti-Inflammatory Action

In murine models, similar compounds reduce TNF-α production by 62–74% at 10 μM via NF-κB pathway inhibition.

Comparative Analysis with Analogues

CompoundBioactivity (IC₅₀/MIC)Metabolic Stability (t₁/₂)
1-(2,4-Difluorophenyl)ethyl derivativeData pendingPredicted: 4.7 h
1-(4-Fluorophenyl)ethyl analogue2.1 μM (MCF-7) 2.3 h
Non-fluorinated pyrazole18.4 μM (MCF-7)0.9 h

Fluorination improves both potency and pharmacokinetics, though ortho-fluorine may introduce steric hindrance .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor to protease inhibitors and kinase modulators. Patent WO202308712A1 details its use in JAK2/STAT3 pathway inhibitors.

Agrochemistry

Pyrazole esters act as fungicidal agents in crop protection formulations, though this application remains exploratory for the difluorophenyl variant.

Material Science

Incorporated into liquid crystals (Δε = +12.3 at 20°C) for display technologies, leveraging fluorine’s dielectric anisotropy.

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